(3R,4E,7E,10R,11S,12R,13S,16R,17R,24aS)-11,17-dihydroxy-10,12,16-trimethyl-3-[(2R)-1-phenylbutan-2-yl]-6,9,10,11,12,13,14,15,16,17,22,23,24,24a-tetradecahydro-3H-13,17-epoxypyrido[2,1-c][1,4]oxazacyclohenicosine-1,18,19(21H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WDB002 is a natural product belonging to the FK506/rapamycin family. This compound was identified in 2020 and has shown promise in binding and inhibiting human centrosomal protein 250 by forming tri-complexes with an intracellular chaperone protein .
Preparation Methods
WDB002 is derived from the genomes of Streptomyces malaysiensis isolates, which were analyzed for gene clusters similar to those involved in the biosynthesis of rapamycin and FK506 . The synthetic routes and reaction conditions for WDB002 involve the use of specific gene clusters that facilitate its production. Industrial production methods are still under research and development, focusing on optimizing the yield and purity of the compound.
Chemical Reactions Analysis
WDB002 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WDB002 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the binding and inhibition of centrosomal proteins.
Biology: It helps in understanding the role of centrosomal proteins in cell division and chromosome organization.
Mechanism of Action
WDB002 exerts its effects by binding to the FK506-binding protein 12 (FKBP12) and forming a complex that targets the centrosomal protein CEP250. This binding inhibits the function of CEP250, impacting chromosome organization and segregation. The molecular targets and pathways involved include the inhibition of intracellular targets such as calcineurin, TOR, and CEP250 .
Comparison with Similar Compounds
WDB002 is similar to other natural products in the FK506/rapamycin family, such as FK506 (tacrolimus) and rapamycin (sirolimus). These compounds also bind to FKBP12 and inhibit intracellular targets. Other similar compounds include pimecrolimus, everolimus, and temsirolimus, which are used in various therapeutic applications .
Properties
Molecular Formula |
C36H51NO7 |
---|---|
Molecular Weight |
609.8 g/mol |
IUPAC Name |
(1R,9S,12R,13E,16E,19R,20S,21R,22S,25R)-1,20-dihydroxy-19,21,25-trimethyl-12-[(2R)-1-phenylbutan-2-yl]-11,26-dioxa-4-azatricyclo[20.3.1.04,9]hexacosa-13,16-diene-2,3,10-trione |
InChI |
InChI=1S/C36H51NO7/c1-5-28(23-27-16-10-8-11-17-27)31-19-12-7-6-9-15-24(2)32(38)26(4)30-21-20-25(3)36(42,44-30)33(39)34(40)37-22-14-13-18-29(37)35(41)43-31/h6,8-12,16-17,19,24-26,28-32,38,42H,5,7,13-15,18,20-23H2,1-4H3/b9-6+,19-12+/t24-,25-,26+,28-,29+,30+,31+,32+,36-/m1/s1 |
InChI Key |
GXUHHYCGCXNPBU-YNPSNRGGSA-N |
Isomeric SMILES |
CC[C@H](CC1=CC=CC=C1)[C@@H]2/C=C/C/C=C/C[C@H]([C@@H]([C@H]([C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)C)O)C |
Canonical SMILES |
CCC(CC1=CC=CC=C1)C2C=CCC=CCC(C(C(C3CCC(C(O3)(C(=O)C(=O)N4CCCCC4C(=O)O2)O)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.